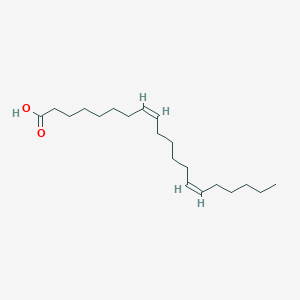

(8Z,14Z)-icosa-8,14-dienoic acid

Overview

Description

Eicosadienoic Acid (8Z,14Z) is a polyunsaturated fatty acid with the molecular formula C20H36O2. It is characterized by two double bonds located at the 8th and 14th positions in the carbon chain, both in the cis (Z) configuration . This compound is naturally found in some foods and plant oils and has been detected in human milk at a level of 0.19% of total fatty acids .

Scientific Research Applications

Eicosadienoic Acid (8Z,14Z) has a wide range of applications in scientific research:

Chemistry: It is used as a standard in lipid analysis and as a precursor in the synthesis of other fatty acids.

Biology: The compound is studied for its role in cellular metabolism and its effects on cell membranes.

Industry: It is used in the formulation of nutritional supplements and as an ingredient in cosmetic products.

Mechanism of Action

Eicosadienoic Acid (8Z,14Z) exerts its effects through various molecular pathways. It is metabolized by desaturases to form eicosatrienoic acids, which are potent vasodilators . The compound can modulate the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 by influencing the expression of enzymes like inducible nitric oxide synthase and cyclooxygenase . This modulation helps in regulating inflammatory responses in the body.

Safety and Hazards

Future Directions

The compound 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, which is an eicosapentaenoic acid-derived lipid metabolite, has been found to accelerate the healing of colitis by inhibiting inflammatory responses . This suggests potential therapeutic applications in the treatment of inflammatory diseases.

Biochemical Analysis

Biochemical Properties

Eicosadienoic Acid (8Z,14Z) is elongated from linoleic acid (LA), and can also be metabolized to dihomo-γ-linolenic acid (DGLA), arachidonic acid (AA), and sciadonic acid (Δ5,11,14–20:3; SCA) . The metabolism of Eicosadienoic Acid (8Z,14Z) has been extensively studied .

Cellular Effects

It has been shown that Eicosadienoic Acid (8Z,14Z) can modulate the metabolism of polyunsaturated fatty acids (PUFAs) and alter the responsiveness of macrophages to inflammatory stimulation .

Molecular Mechanism

It is known that Eicosadienoic Acid (8Z,14Z) can be converted by desaturases, in vivo, to eicosatrienoic acids . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not yet fully characterized .

Temporal Effects in Laboratory Settings

The temporal effects of Eicosadienoic Acid (8Z,14Z) in laboratory settings are not yet fully characterized. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Eicosadienoic Acid (8Z,14Z) at different dosages in animal models are not yet fully characterized. Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

Eicosadienoic Acid (8Z,14Z) is involved in the metabolism of polyunsaturated fatty acids (PUFAs). It is elongated from linoleic acid (LA), and can also be metabolized to dihomo-γ-linolenic acid (DGLA), arachidonic acid (AA), and sciadonic acid (Δ5,11,14–20:3; SCA) .

Transport and Distribution

The transport and distribution of Eicosadienoic Acid (8Z,14Z) within cells and tissues are not yet fully characterized. Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited .

Subcellular Localization

The subcellular localization of Eicosadienoic Acid (8Z,14Z) and any effects on its activity or function are not yet fully characterized. Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .

Preparation Methods

Eicosadienoic Acid (8Z,14Z) can be synthesized through various chemical routes. One common method involves the elongation and desaturation of linoleic acid. The process typically includes the use of desaturase enzymes to introduce double bonds at specific positions . Industrial production methods may involve the extraction of the compound from natural sources such as plant oils, followed by purification processes to achieve the desired purity levels .

Chemical Reactions Analysis

Eicosadienoic Acid (8Z,14Z) undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur under the influence of oxygen and light, leading to the formation of hydroperoxides and other oxidation products.

Reduction: Hydrogenation can reduce the double bonds, converting the compound into a saturated fatty acid.

Substitution: The carboxyl group can participate in esterification reactions with alcohols to form esters.

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and alcohols for esterification. Major products formed from these reactions include saturated fatty acids, hydroperoxides, and esters .

Comparison with Similar Compounds

Eicosadienoic Acid (8Z,14Z) can be compared with other polyunsaturated fatty acids such as:

Linoleic Acid: A precursor to Eicosadienoic Acid (8Z,14Z), it has two double bonds at the 9th and 12th positions.

Arachidonic Acid: Contains four double bonds and is involved in the synthesis of eicosanoids, which are signaling molecules.

Eicosatrienoic Acid: Formed from Eicosadienoic Acid (8Z,14Z) through desaturation, it is a potent vasodilator.

Eicosadienoic Acid (8Z,14Z) is unique due to its specific double bond positions and its role in modulating inflammatory responses, making it a valuable compound in both research and industrial applications .

properties

IUPAC Name |

(8Z,14Z)-icosa-8,14-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13H,2-5,8-11,14-19H2,1H3,(H,21,22)/b7-6-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONHHCGFNMNGPH-ASZCUJMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCCC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCCC/C=C\CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

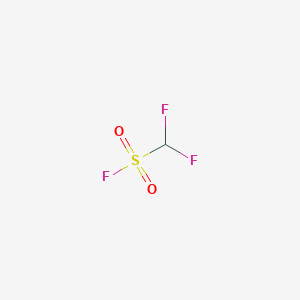

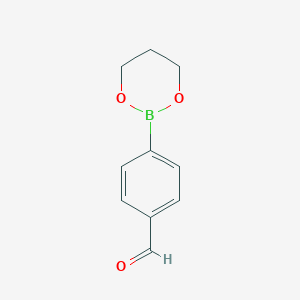

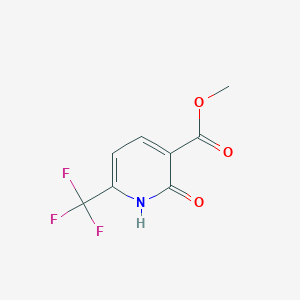

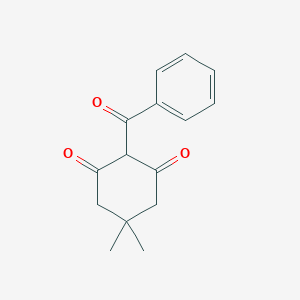

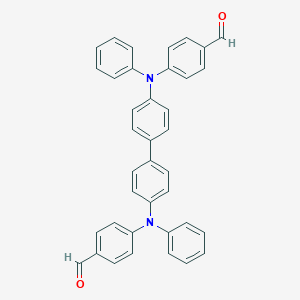

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-Methoxy-5-oxopentan-2-yl]-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B189852.png)